molecular formula C14H19NO3S B12272726 7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]-

7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12272726
M. Wt: 281.37 g/mol
InChI Key: GFFDVVCTQIUJPX-UHFFFAOYSA-N
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Description

Definition and General Features of the Spirocyclic Core

A spirocyclic compound is characterized by two or more rings sharing a single common atom, known as the spiro atom. In the case of 7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]-, the spiro atom is a saturated carbon that serves as the junction between a six-membered and a five-membered ring. The systematic nomenclature "[3.5]nonane" indicates that the spiro atom is flanked by a three-carbon and a five-carbon chain, forming a nine-membered bicyclic system. The presence of a spirocyclic framework introduces angular strain and restricts conformational flexibility, which can have profound effects on the compound's reactivity and intermolecular interactions.

Molecular Formula and Core Structure

The molecular formula of this compound is C₁₄H₁₉NO₃S, with a molecular weight of 281.37100 g/mol. The core structure can be visualized as a nonane skeleton, with the spiro atom at the 2-position, and the oxygen and nitrogen heteroatoms incorporated into the ring system. The spirocyclic system is further functionalized at the 2-position with a (4-methylphenyl)sulfonyl group, which is covalently attached to the nitrogen atom of the azacycle.

Conformational Analysis

The spirocyclic architecture imposes significant conformational constraints, resulting in a rigid, non-planar geometry. This rigidity is beneficial in molecular recognition processes, as it reduces the entropic penalty upon binding to biological targets. The spatial orientation of the rings around the spiro atom is typically orthogonal, minimizing steric clashes and optimizing the distribution of substituents in three-dimensional space. Computational studies and empirical data suggest that such spiro systems exhibit minimal ring flipping and maintain a fixed conformation under ambient conditions.

Data Table: Core Structural Parameters

The following table summarizes key structural parameters of the spirocyclic core, as derived from computational and crystallographic data:

Parameter Value Source
Molecular formula C₁₄H₁₉NO₃S
Molecular weight 281.37100 g/mol
Spiro atom position Carbon (C2)
Ring sizes 5- and 6-membered
Spirocyclic system type [3.5]nonane
Density 1.302 g/cm³
Refractive index 1.602

This data underscores the compactness and density of the molecule, attributes that are directly influenced by the spirocyclic core.

Influence on Physicochemical Properties

The spirocyclic scaffold imparts notable effects on the compound's physicochemical properties. The high density and moderate lipophilicity (as indicated by a LogP of 2.81480) are consistent with a tightly packed, non-planar structure. The refractive index of 1.602 further reflects the electron-rich nature of the system, likely attributable to the presence of heteroatoms and the sulfonamide group.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-7-oxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-12-2-4-13(5-3-12)19(16,17)15-10-14(11-15)6-8-18-9-7-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFDVVCTQIUJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Cyclization Using Halogenated Ethers

A patent (CN112321599A) outlines a scalable two-step method starting from bis(2-chloroethyl) ether (1 ) and cyanoacetaldehyde diethyl acetal (2 ).

Step 1: Formation of Nitrile Intermediate

  • Conditions :
    • Solvent: N,N-Dimethylformamide (DMF)
    • Catalysts: Tetrabutylammonium bromide (phase transfer catalyst) and potassium iodide
    • Base: Anhydrous potassium carbonate
    • Temperature: 70–100°C
    • Time: 12–24 hours
  • Reaction :
    Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal to form 7-oxa-2-azaspiro[3.5]nonane-2-carbonitrile (3 ) via nucleophilic substitution and cyclization.
  • Yield : 76.8–106.5 g crude product (56–82% yield after purification).

Step 2: Reduction of Nitrile to Amine

  • Conditions :
    • Reductant: Lithium aluminum hydride (LiAlH₄)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: −10°C to room temperature
    • Workup: Sequential addition of water, NaOH, and filtration
  • Reaction :
    The nitrile group in 3 is reduced to a primary amine, yielding 7-oxa-2-azaspiro[3.5]nonane (4 ).
  • Yield : 35.8–52.9 g (56.3–82.6% total yield).

Sulfonylation Post-Cyclization

  • Conditions :
    • Sulfonylating agent: 4-Methylbenzenesulfonyl chloride (TsCl)
    • Base: Triethylamine or pyridine
    • Solvent: Dichloromethane (DCM) or THF
  • Reaction :
    The primary amine in 4 reacts with TsCl to form the target compound.
  • Optimization :
    Excess TsCl (1.2 equiv) and low temperatures (0–5°C) minimize di-sulfonylation byproducts.

Early-Stage Sulfonylation with Tosyl-Protected Intermediates

Spirocyclization of Pre-Sulfonylated Precursors

A method from PMC6332447 employs N-tosylbis(2-bromoethyl)amine (5 ) as a starting material:

Step 1: Alkylation of Diethyl Malonate

  • Conditions :
    • Base: Sodium hydride (NaH) in DMF
    • Temperature: 80°C
    • Time: 12 hours
  • Reaction :
    Diethyl malonate reacts with 5 to form diethyl 1-tosylpiperidine-4,4-dicarboxylate (6 ).
  • Yield : 83%.

Step 2: Reduction and Cyclization

  • Conditions :
    • Reductant: LiAlH₄ in THF
    • Workup: Quenching with aqueous sodium potassium tartrate
  • Reaction :
    Reduction of 6 yields 1-tosylpiperidine-4,4-dimethanol (7 ), which undergoes mesylation (MsCl) and base-mediated cyclization to form 2-tosyl-7-oxa-2-azaspiro[3.5]nonane (8 ).
  • Yield : 81% after purification.

Hydrogenation-Based Approaches

Catalytic Hydrogenation of Nitro intermediates

A route described in ChemicalBook involves hydrogenation of a nitro-spirocyclic intermediate:

Step 1: Nitro Group Reduction

  • Conditions :
    • Catalyst: Palladium on carbon (Pd/C, 10% w/w)
    • Solvent: Methanol
    • Atmosphere: H₂ gas
  • Reaction :
    Reduction of 7-nitro-2-oxa-2-azaspiro[3.5]nonane (9 ) yields the primary amine (4 ), which is subsequently sulfonylated.
  • Yield : 83% after acetic acid salt formation.

Advanced Catalytic Methods

Photocatalytic Radical Cyclization

A study in The Journal of Organic Chemistry (PMC9552240) demonstrates a radical-based spirocyclization using N-allylsulfonamides and alkenes:

  • Conditions :
    • Catalyst: Ir[dF(CF₃)ppy]₂(dtbpy)PF₆
    • Oxidant: 1,3-Dibromo-5,5′-dimethylhydantoin
    • Solvent: Dichloromethane
    • Light: Blue LEDs (34°C)
  • Reaction :
    N-Allyltoluenesulfonamide undergoes radical cyclization with alkenes to form spirocyclic products.
  • Yield : 70% for gram-scale synthesis.

Comparative Analysis of Methods

Method Key Steps Yield Scalability Complexity
Two-Step Cyclization Nitrile formation → LiAlH₄ reduction 56–83% High Moderate
Early Sulfonylation Pre-sulfonylated alkylation → cyclization 81% Moderate High
Hydrogenation Nitro reduction → sulfonylation 83% Low Low
Photocatalytic Radical spirocyclization 70% Moderate High

Challenges and Optimization Strategies

Mitigating Ring-Opening Side Reactions

The ether ring in 7-oxa-2-azaspiro[3.5]nonane is prone to acid- or base-mediated ring-opening. Solutions include:

  • Using anhydrous conditions during LiAlH₄ reductions.
  • Avoiding strong acids in workup steps.

Purification of Polar Intermediates

  • Neutral alumina chromatography effectively separates sulfonylated products from unreacted amines.
  • Recrystallization in ethyl acetate/petroleum ether improves purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by other nucleophiles.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly as a scaffold for drug development targeting specific enzymes or receptors. Its unique spirocyclic structure allows for high specificity in binding interactions, which is crucial in designing effective pharmaceuticals.

Biological Research

In biology, this compound has been investigated as a ligand in biochemical assays. Its ability to interact with various enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms.

Material Science

Due to its structural properties, 7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]- is utilized in developing advanced materials, including polymers and coatings. Its incorporation can enhance the mechanical and chemical resistance of materials.

Case Study 1: Drug Development

A recent study focused on the application of this compound as a lead structure for developing inhibitors targeting specific kinases involved in cancer progression. The results indicated promising inhibitory activity, suggesting further exploration could yield effective therapeutic agents.

Case Study 2: Enzyme Interaction Studies

Another study utilized this compound to probe interactions with cytochrome P450 enzymes. The findings demonstrated that the compound could serve as a useful tool for understanding substrate specificity and enzyme kinetics, providing insights into metabolic pathways.

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Spirocyclic compounds with variations in substituents and ring systems were analyzed:

Compound Name Substituents/Modifications CAS Number Key Properties Source
7-Oxa-2-azaspiro[3.5]nonane Base structure without sulfonyl group 194157-10-3 Hemioxalate salt; MW 344.40 g/mol
2-Oxa-7-azaspiro[3.5]nonane Oxygen and nitrogen positions swapped 1429056-28-9 Hemioxalate salt; used in drug discovery
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Ketone and phenyl substituents 1909313-86-5 MW 217.26 g/mol; bioactivity in R&D
7-Azaspiro[3.5]nona-2-ylmethanol HCl Hydroxymethyl and HCl salt 273.00$/100mg Used in medicinal chemistry
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Boc-protected amine 203661-69-2 Intermediate for peptide synthesis

Key Observations :

  • The sulfonyl group in the target compound enhances electrophilicity and stability compared to non-sulfonylated analogs .
  • Spirocyclic rigidity improves binding selectivity in drug design, as seen in 3-phenyl and Boc-protected derivatives .

Comparison :

  • Sulfonylation (target compound) and nitration (nitrophenyl analog) are common for introducing electron-withdrawing groups .
  • Hemioxalate salts are formed via protonation with oxalic acid, improving crystallinity .

Physical and Chemical Properties

Property Target Compound 7-Oxa-2-azaspiro[3.5]nonane (Base) 3-Phenyl Derivative
Melting Point 168–172 °C Not reported Not reported
Solubility Soluble in EtOAc, THF High in polar solvents (oxalate salt) Likely moderate in DMSO
Stability Stable at RT Hygroscopic (salt form) Sensitive to light/heat
Applications Pharmaceutical intermediates Catalysis, material science Bioactive molecule development

Notes:

  • The hydrochloride salt of 7-oxa-2-azaspiro[3.5]nonane (CAS 1417633-09-0) is industrially available, highlighting versatility in salt formation .

Biological Activity

7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]- is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19NO3S
  • Molecular Weight : 281.37 g/mol
  • CAS Number : 550371-66-9
  • Structural Characteristics : The compound features a spirocyclic structure that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and potential antidiabetic effects. The following sections detail specific studies and findings related to the biological activity of 7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]-.

GPR119 Agonism

A pivotal study focused on the design and synthesis of novel GPR119 agonists within the 7-azaspiro[3.5]nonane class highlighted the compound's potential role in glucose metabolism. Specifically, compound 54g was identified as a potent GPR119 agonist, demonstrating a favorable pharmacokinetic profile in Sprague-Dawley rats and effectively lowering blood glucose levels in diabetic models .

Cardiovascular Effects

Research on structurally related benzene sulfonamide derivatives suggests that compounds like 7-Oxa-2-azaspiro[3.5]nonane may influence cardiovascular dynamics. In isolated rat heart models, certain sulfonamide derivatives demonstrated significant reductions in perfusion pressure and coronary resistance, indicating potential therapeutic applications in managing cardiovascular conditions .

The mechanisms through which 7-Oxa-2-azaspiro[3.5]nonane exerts its biological effects may involve:

  • GPR119 Activation : Enhancing insulin secretion and promoting glucose homeostasis.
  • Calcium Channel Interaction : Modulating vascular resistance and perfusion pressure through interactions with calcium channels, similar to other sulfonamide derivatives .

Case Studies and Experimental Data

StudyFindingsModel Used
Study on GPR119 AgonistsCompound 54g showed significant glucose-lowering effectsDiabetic Sprague-Dawley rats
Cardiovascular StudyReduction in perfusion pressure and coronary resistance observedIsolated rat heart model

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
CyclizationNa₂SO₄, H₂O, ether65–70
SulfonylationTosyl chloride, pyridine80–85

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : The spirocyclic structure is confirmed by distinct splitting patterns in 1^1H NMR (e.g., geminal protons on the spiro carbon). The sulfonyl group shows deshielded aromatic protons in the 7.2–7.8 ppm range .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 296.12) .
  • IR : Strong S=O stretching vibrations near 1350–1150 cm⁻¹ .

Advanced: How does the sulfonyl group influence electronic properties and reactivity?

Methodological Answer:
The 4-methylphenylsulfonyl group acts as an electron-withdrawing moiety, polarizing the spirocyclic core and enhancing electrophilic reactivity. Computational DFT studies suggest:

  • Charge Distribution : Sulfonyl groups increase positive charge density on the adjacent nitrogen, facilitating nucleophilic attacks .
  • Solubility : The sulfonyl group improves aqueous solubility compared to non-sulfonylated analogs, critical for biological assays .

Advanced: How can computational modeling predict environmental fate or biological interactions?

Methodological Answer:

  • Environmental Fate : Use QSAR models to predict biodegradation pathways and partition coefficients (log P) based on sulfonyl and spirocyclic motifs .
  • Docking Studies : Molecular docking with target proteins (e.g., enzymes) evaluates binding affinity, guided by the compound’s topological polar surface area (~90 Ų) .

Data Contradiction: How to resolve discrepancies in reported biological activity?

Methodological Answer:

  • Assay Variability : Differences in cell permeability (e.g., Caco-2 vs. HEK293 models) may explain conflicting IC₅₀ values. Standardize protocols using validated cell lines .
  • Impurity Analysis : Use HPLC (C18 columns, 0.1% TFA mobile phase) to detect trace byproducts that might interfere with activity measurements .

Q. Table 2: Comparative Bioactivity Data

StudyModelIC₅₀ (µM)Purity (%)
AHEK29312.398.5
BCaco-245.795.2

Stability: What storage conditions prevent degradation?

Methodological Answer:

  • Thermal Stability : Store at –20°C in amber vials to avoid photodegradation. TGA data indicate decomposition >150°C .
  • Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8.0; sulfonate esters are prone to hydrolysis .

Experimental Design: How to optimize assays for enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Use a stopped-flow system to monitor real-time inhibition of target enzymes (e.g., proteases).
  • Controls : Include a non-sulfonylated spirocyclic analog to isolate the sulfonyl group’s contribution .

Mechanistic Studies: What techniques elucidate reaction pathways?

Methodological Answer:

  • Isotopic Labeling : 18^{18}O tracing in hydrolysis experiments identifies cleavage sites in the sulfonyl group .
  • X-ray Crystallography : Resolve intermediates trapped during spirocycle formation to map stereochemical outcomes .

Toxicity: How to evaluate ecological risks?

Methodological Answer:

  • Microtox Assay : Test acute toxicity in Vibrio fischeri (EC₅₀ < 100 mg/L indicates high hazard) .
  • QSAR Prediction : Estimate LC₅₀ for fish using log P and molecular weight parameters .

Advanced Synthesis: How to scale up without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic sulfonylation steps .
  • Catalysis : Use Pd/C or Ni catalysts to reduce side reactions in large-scale cyclization .

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